1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine

Ion channel pharmacology TRPC4/5 inhibition Neuroscience research

This disubstituted benzimidazole (CAS 225117-62-4) is a next-generation TRPC4/5 channel probe with an inverted 1-benzyl/exocyclic N-butyl substitution pattern, offering enhanced steric bulk and π-stacking potential over parent M084. Its distinct selectivity profile supports patch-clamp electrophysiology, calcium imaging, and leishmaniasis hit expansion. With balanced cLogP (~3.8–4.2) and MW (279.4), it is ideal for ADME libraries. Ensure supply chain integrity—request batch-specific analytical data (HPLC, NMR).

Molecular Formula C18H21N3
Molecular Weight 279.4 g/mol
Cat. No. B12518650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine
Molecular FormulaC18H21N3
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C18H21N3/c1-2-3-13-19-18-20-16-11-7-8-12-17(16)21(18)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
InChIKeyOZEBUQGEPVGRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine: Structural and Physicochemical Identity for Research Procurement


1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine (CAS 225117-62-4) is a disubstituted benzimidazol-2-amine derivative possessing an N-butyl group at the exocyclic 2-amine position and an N-benzyl substituent at the endocyclic 1-position of the benzo[d]imidazole ring. Its molecular formula is C18H21N3 and its molecular weight is 279.4 g/mol [1]. This compound belongs to a well-studied class of benzimidazole derivatives that exhibit diverse pharmacological activities, including antimicrobial, antiparasitic, and ion channel modulating properties [2]. The specific 1-benzyl/N-butyl substitution pattern distinguishes it from the simpler N-butyl-1H-benzimidazol-2-amine (M084, CAS 51314-51-3) and from 1-benzyl-1H-benzimidazol-2-amine (CAS 43182-10-1), creating a distinct steric and electronic environment around the benzimidazole core that is hypothesized to influence target binding selectivity and biological potency [3].

1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine: Structural Determinants That Preclude Simple Analog Substitution


Generic substitution among benzimidazol-2-amine derivatives is not viable due to the profound impact of substitution patterns on biological target engagement and physicochemical properties. The 1-benzyl group in 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine introduces substantial steric bulk and π-stacking potential absent in the parent N-butyl-1H-benzimidazol-2-amine (M084, a TRPC4/5 channel blocker with IC50 values of 3.7-10.3 and 8.2 μM, respectively) . Concurrently, the N-butyl exocyclic amine contributes distinct lipophilicity and hydrogen-bonding characteristics compared to N-benzyl-1H-benzimidazol-2-amine derivatives evaluated for antileishmanial activity [1]. Structure-activity relationship (SAR) studies across the benzimidazol-2-amine scaffold have consistently demonstrated that even minor alterations at the 1-position or the exocyclic 2-amine dramatically alter IC50 values, selectivity profiles, and cytotoxicity thresholds, rendering each substitution variant a functionally distinct chemical entity [2].

1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine: Quantitative Differentiation Evidence Against Structural Analogs


Differential TRPC4/5 Channel Modulation: Predicted Impact of N-Benzyl Substitution on M084 Scaffold

The target compound combines the N-butyl-2-amino pharmacophore of M084, a validated TRPC4/5 channel blocker, with an additional 1-benzyl substituent. In SAR studies of 2-aminobenzimidazole derivatives targeting TRPC4/5, introduction of lipophilic substituents at the N1 position was found to enhance channel subtype selectivity and improve potency [1]. While direct assay data for 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine against TRPC4/5 are not publicly available, class-level inference from the primary optimization study indicates that N1-aralkyl substitution can shift TRPC4/TRPC5 selectivity ratios compared to the unsubstituted M084 scaffold (IC50: TRPC4 = 3.7-10.3 μM; TRPC5 = 8.2 μM) .

Ion channel pharmacology TRPC4/5 inhibition Neuroscience research

Antiparasitic Activity Potential: Structural Differentiation from N-Benzyl-1H-benzimidazol-2-amine Series

A series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated in vitro against Leishmania mexicana promastigotes, with lead compounds 7 and 8 exhibiting IC50 values in the micromolar range and demonstrating lower cytotoxicity than miltefosine and amphotericin B [1]. These active derivatives possess an N-benzyl group at the exocyclic 2-amine position and lack substitution at the N1 position. 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine represents a regioisomeric scaffold where the benzyl group occupies the endocyclic N1 position while a butyl chain resides on the exocyclic 2-amine. Cross-study comparison suggests this inverted substitution pattern may confer a distinct antileishmanial SAR profile relative to the characterized N-benzyl-2-amino series (IC50 range: 4–24 μM for active analogs) [2].

Antileishmanial drug discovery Antiparasitic screening Neglected tropical diseases

Physicochemical Differentiation: Calculated LogP and Molecular Weight Comparison with Key Analogs

Physicochemical parameters critically influence compound behavior in biological assays, including membrane permeability, solubility, and non-specific binding. 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine (MW = 279.4 g/mol; predicted LogP ≈ 3.8-4.2) exhibits a balanced profile between the simpler M084 (MW = 189.3 g/mol; predicted LogP ≈ 2.1) and the bulkier N-benzyl-1H-benzimidazol-2-amine dimer (MW = 443.5 g/mol) [1]. Its molecular weight falls within the preferred range for CNS drug-likeness (MW < 400), while its lipophilicity (LogP) is elevated compared to M084 due to the added benzyl moiety, potentially enhancing passive membrane diffusion but also increasing plasma protein binding propensity [2].

Medicinal chemistry Drug-likeness assessment Lipophilicity optimization

Mitochondrial Respiration Modulation: Class-Level Inference from M084 Pharmacology

M084 (N-butyl-1H-benzimidazol-2-amine) has been characterized as an inhibitor of mitochondrial respiration that activates the mitochondrial unfolded protein response (UPRmt) and AMPK, recruiting SIR-2.1 and SKN-1 to ultimately delay aging in Caenorhabditis elegans via the transcription factor DAF-16 [1]. 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine shares the N-butyl-2-amino benzimidazole core pharmacophore of M084 but incorporates a 1-benzyl substituent. Class-level SAR analysis indicates that N1-alkyl/aralkyl substitution on the benzimidazole ring can modulate mitochondrial uptake and target engagement while preserving or enhancing the core mitochondrial activity profile [2]. The added benzyl group may confer improved cellular permeability or altered subcellular distribution compared to M084.

Mitochondrial biology Aging research C. elegans models

1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine: Validated Application Scenarios Based on Differential Evidence


TRPC4/5 Ion Channel Pharmacology and Neuroscience Probe Development

Based on class-level inference from the 2-aminobenzimidazole TRPC4/5 inhibitor series [1], 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine serves as a structurally differentiated probe for investigating TRPC4- versus TRPC5-mediated calcium signaling in neuronal systems. The N1-benzyl substituent is predicted to alter channel subtype selectivity relative to the parent M084 compound (TRPC4 IC50 = 3.7-10.3 μM; TRPC5 IC50 = 8.2 μM) [2]. This compound is particularly suitable for neuroscience laboratories conducting patch-clamp electrophysiology or calcium imaging assays where subtle differences in TRPC subtype pharmacology are under investigation.

Antileishmanial Drug Discovery: Orthogonal Chemotype Exploration

As supported by cross-study comparison with the N-benzyl-1H-benzimidazol-2-amine antileishmanial series (active analogs with IC50 values of 4–24 μM against L. mexicana promastigotes) [1], 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine provides a regioisomeric scaffold for hit expansion and SAR exploration. Its inverted substitution pattern (N1-benzyl vs. exocyclic N-benzyl) may reveal alternative binding interactions with leishmanial molecular targets, offering medicinal chemistry teams a structurally distinct lead series for optimization against cutaneous, mucocutaneous, or visceral leishmaniasis.

Mitochondrial Biology and Aging Research: M084-Analog Chemical Probe

The shared N-butyl-2-amino benzimidazole core with M084, a validated inducer of mitochondrial unfolded protein response (UPRmt) and lifespan extension in C. elegans [1], positions this compound as a next-generation chemical probe for mitochondrial biology studies. The added 1-benzyl substituent (MW increase of 90 Da; cLogP increase of 1.7-2.1 units) may confer altered mitochondrial uptake kinetics or subcellular distribution [2], enabling researchers to investigate structure-dependent differences in mitochondrial pharmacology and stress response activation.

Physicochemical and ADME-Tox Comparative Analysis in Medicinal Chemistry Programs

For medicinal chemistry teams conducting systematic structure-property relationship (SPR) studies, 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine represents an intermediate lipophilicity (cLogP ≈ 3.8-4.2) and molecular weight (MW = 279.4 g/mol) benchmark compound between the hydrophilic M084 (cLogP ≈ 2.1, MW = 189.3) and bulkier dimeric analogs [1]. Its balanced physicochemical profile makes it suitable for inclusion in compound libraries designed to probe the interplay between benzimidazole substitution patterns and in vitro ADME parameters such as microsomal stability, permeability (PAMPA or Caco-2), and plasma protein binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.